![molecular formula C18H16O6 B12852688 Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with three carboxylate groups and three methyl groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl is functionalized by introducing carboxylate groups at the 2, 4, and 5 positions. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Methylation: The final step involves the methylation of the carboxylate groups to form the trimethyl ester.
Industrial Production Methods
Industrial production of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure but lacks the carboxylate groups.
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Contains a chloromethyl group instead of carboxylate groups.
Uniqueness
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
trimethyl 5-phenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-10-15(18(21)24-3)14(17(20)23-2)9-12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
SMCPGYPQFLRMGV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


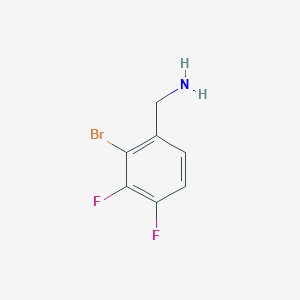
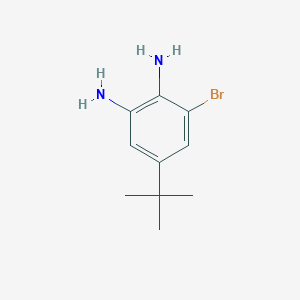

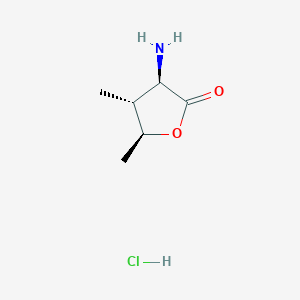

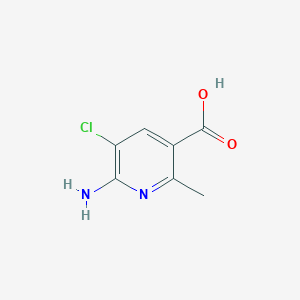
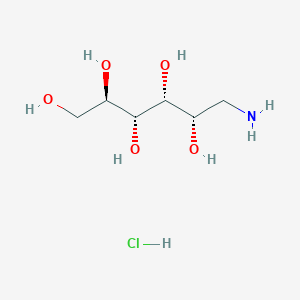
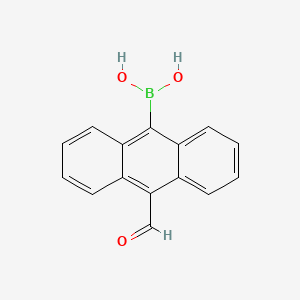
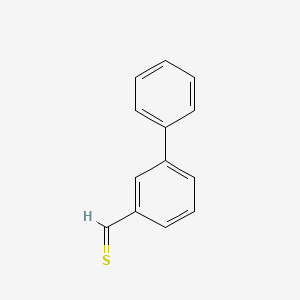
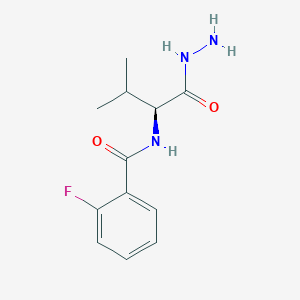
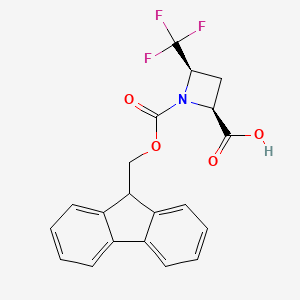
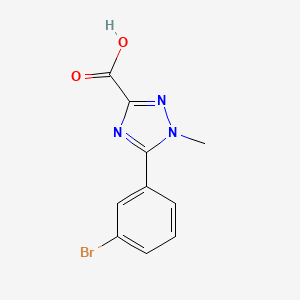
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)
![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
